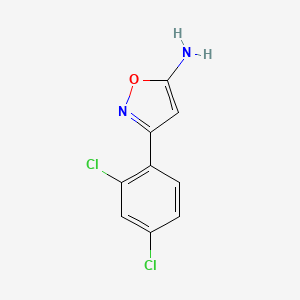

3-(2,4-Dichlorophenyl)-1,2-oxazol-5-amine

Description

Significance of Oxazole (B20620) Scaffold in Modern Chemical Science

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence in a wide array of natural products and synthetic compounds with diverse biological activities underscores its importance. The oxazole nucleus is considered a "bioisostere" for other functional groups, such as esters and amides, meaning it can replace them without significantly altering the molecule's shape, while potentially improving its metabolic stability and pharmacokinetic profile. drughunter.comacs.org This bioisosteric relationship makes the oxazole ring a valuable tool for drug designers to optimize lead compounds. drughunter.com The topological arrangement of heteroatoms in the oxazole ring allows for specific hydrogen bonding interactions, which can be crucial for binding to biological targets like enzymes and receptors. nih.gov

Rationale for Research Focus on 3-(2,4-Dichlorophenyl)-1,2-oxazol-5-amine as a Unique Scaffold

The unique combination of a 5-amino-1,2-oxazole ring and a 2,4-dichlorophenyl group in this compound provides a strong rationale for its investigation. The 5-amino group on the oxazole ring offers a site for further chemical modification, allowing for the synthesis of a library of derivatives. The 3-aryl substitution on the oxazole ring is a common feature in many bioactive molecules. The specific 2,4-dichlorophenyl substituent is expected to confer a distinct lipophilicity and electronic character to the molecule, potentially leading to novel biological activities or improved properties compared to non-chlorinated or differently substituted analogues.

Scope and Objectives of Academic Inquiry on the Compound

Given the limited publicly available research on this compound, academic inquiry would logically begin with its fundamental chemical characterization and exploration of its potential applications. The primary objectives of such research would likely include:

Development of an efficient and scalable synthetic route: Establishing a reliable method for the synthesis of the compound is the first crucial step. ijrpr.com

Thorough physicochemical characterization: This would involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and elucidate its properties.

Investigation of its biological activities: Screening the compound against a variety of biological targets, such as enzymes and receptors, would be a key focus to identify any potential therapeutic applications. mdpi.com

Exploration of its utility as a scaffold for further chemical synthesis: The amine group provides a handle for the creation of new derivatives with potentially enhanced or different activities.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₆Cl₂N₂O |

| Molecular Weight | 229.06 g/mol |

| CAS Number | 91982-87-5 |

Note: The data in this table is calculated and based on the chemical structure.

Detailed Research Findings

As of the latest available information, specific research findings for this compound have not been extensively published in peer-reviewed literature. However, research on analogous compounds provides insights into the potential areas of interest for this molecule. For instance, compounds with a 3-aryl-5-amino-1,2,4-oxadiazole scaffold (an isomer of the target compound) have been synthesized and investigated for their biological potential. bldpharm.com Research on other dichlorophenyl-containing heterocycles has shown a wide range of activities, including their evaluation as potential antitumor agents. nih.gov

The synthesis of 3-aryl-5-amino-1,2-oxazoles can be challenging, and various synthetic strategies have been explored for related structures. A common approach to the synthesis of 3-aryl-5-amino-1,2,4-oxadiazoles, for example, involves the cyclization of amidoximes with cyanogen (B1215507) bromide or other electrophilic reagents. While not directly applicable to the 1,2-oxazole isomer, this highlights the types of synthetic methodologies that could be adapted for the target compound.

Future research on this compound would be necessary to establish its specific chemical reactivity, biological activity, and potential applications. Such studies would contribute valuable knowledge to the field of heterocyclic chemistry and could lead to the discovery of new lead compounds for drug development or novel materials with interesting properties.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDYYTRPAZZNES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501902-19-8 | |

| Record name | 3-(2,4-dichlorophenyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways for 3 2,4 Dichlorophenyl 1,2 Oxazol 5 Amine

Retrosynthetic Approaches to the 1,2-Oxazole Ring System

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target isoxazole (B147169). The primary disconnections for the 1,2-oxazole ring lead to two principal synthetic strategies.

[3+2] Cycloaddition Approach: This is one of the most common and effective methods for isoxazole synthesis. researchgate.net The retrosynthetic disconnection across the C3-C4 and O-C5 bonds reveals a nitrile oxide and an alkyne (or its equivalent) as key synthons. For the target molecule, this translates to 2,4-dichlorophenyl nitrile oxide and a synthon for aminoacetylene.

Condensation Approach: An alternative disconnection across the N-O and C4-C5 bonds points towards a 1,3-dicarbonyl compound and a hydroxylamine (B1172632) derivative as precursors. youtube.com This pathway involves the formation of the isoxazole ring through a condensation and subsequent dehydration cyclization reaction.

Synthesis of Key Precursors: 2,4-Dichlorobenzaldehyde (B42875) and Hydroxylamine Derivatives

The successful synthesis of the target compound relies on the availability of key starting materials.

2,4-Dichlorobenzaldehyde: This aldehyde is the precursor for the 2,4-dichlorophenyl group at the C3 position of the isoxazole ring. It can be synthesized through several established methods.

| Method | Starting Material | Reagents and Conditions | Yield | Reference |

| Hydrolysis | 2,4-Dichlorobenzal chloride | Concentrated H₂SO₄, 90-110°C | 80% | prepchem.com |

| Vilsmeier-Haack Reaction | 1,3-Dichlorobenzene | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | 75% | google.com |

| Oxidation | 2,4-Dichlorotoluene | H₂O₂, Cobalt/Molybdenum/Bromine catalyst, Acetic acid | 23.1% | google.com |

Hydroxylamine Derivatives: Hydroxylamine, typically in the form of hydroxylamine hydrochloride (NH₂OH·HCl), is a crucial reagent that provides the N-O fragment for the isoxazole ring in condensation reactions. nih.govresearchgate.net It is a stable, commercially available salt from which free hydroxylamine can be generated in situ. In cycloaddition pathways, hydroxylamine is used to prepare the aldoxime precursor of the nitrile oxide. For instance, 2,4-dichlorobenzaldehyde can be reacted with hydroxylamine hydrochloride in the presence of a base to yield 2,4-dichlorobenzaldoxime with high efficiency. chemicalbook.com

Cyclization Reactions for 1,2-Oxazole Core Formation

The construction of the isoxazole ring is the central step in the synthesis. Several cyclization strategies can be employed.

The 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (like an alkyne or alkene) is a powerful and highly regioselective method for forming isoxazole rings. mdpi.comresearchgate.net For the synthesis of 3-(2,4-Dichlorophenyl)-1,2-oxazol-5-amine, the key intermediate is 2,4-dichlorophenyl nitrile oxide.

This nitrile oxide is typically generated in situ to avoid its dimerization. Common methods for its generation include:

Dehydrohalogenation of a hydroximoyl chloride: 2,4-Dichlorobenzaldoxime is first converted to the corresponding hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS). Subsequent treatment with a base generates the nitrile oxide. nih.gov

Oxidation of an aldoxime: 2,4-Dichlorobenzaldoxime can be directly oxidized using reagents such as sodium hypochlorite (B82951) or hypervalent iodine compounds to yield the nitrile oxide. nih.govrsc.org

The generated 2,4-dichlorophenyl nitrile oxide then reacts with a suitable dipolarophile. To install the 5-amine moiety directly, an ynamine or an enamine could be used. However, a more common strategy involves using a dipolarophile with a precursor functional group that can be later converted to an amine.

This classical approach involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. clockss.org The reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic isoxazole ring. rsc.org

To synthesize the target molecule via this route, a key precursor would be a β-ketoester or β-diketone bearing the 2,4-dichlorophenyl group, such as ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. The reaction of this precursor with hydroxylamine hydrochloride in a suitable solvent and often in the presence of a base would lead to the formation of the isoxazole core. rsc.org The regioselectivity of the cyclization is a critical factor in this method.

Multi-component reactions offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single operation. clockss.org Several MCRs have been developed for the synthesis of 3,5-disubstituted isoxazoles.

One such strategy involves a one-pot, three-component reaction of an acid chloride, a terminal alkyne, and hydroxylamine hydrochloride, often catalyzed by a palladium-copper system. clockss.org In this sequence, the acid chloride (2,4-dichlorobenzoyl chloride) and a terminal alkyne first couple to form an α,β-unsaturated ynone. This intermediate then undergoes an in situ cyclocondensation with hydroxylamine to yield the 3,5-disubstituted isoxazole. clockss.org The choice of the terminal alkyne is critical for introducing the 5-amine group or a suitable precursor.

Introduction and Functionalization of the 5-Amine Moiety

The installation of the amine group at the C5 position is a defining feature of the target molecule. This can be achieved either by incorporating the nitrogen atom during the ring formation or by functionalizing a pre-formed isoxazole ring.

Direct Incorporation: One of the most direct methods involves the reaction of a β-enamino ketoester with hydroxylamine hydrochloride. nih.gov This approach allows for the regioselective synthesis of 5-amino-1,2-oxazole derivatives. The synthesis starts with the condensation of a 1,3-dicarbonyl compound with an amine source to form the β-enamino ketoester, which then cyclizes with hydroxylamine. nih.gov

From a Cyano Group: A common strategy for synthesizing 5-aminoisoxazoles involves the cyclization of α-cyanoketones with hydroxylamine. The cyano group acts as a precursor to the amine.

Post-cyclization Functionalization: An alternative is to first synthesize a 3-(2,4-Dichlorophenyl)-1,2-oxazole with a functional group at the C5 position that can be later converted into an amine. For example, a 5-nitro or 5-carboxyl group could be reduced or subjected to a Curtius or Hofmann rearrangement, respectively, to yield the desired 5-amine moiety.

Regioselectivity and Stereoselectivity Control in Synthetic Routes

The synthesis of this compound, a 3,5-disubstituted isoxazole, presents a significant challenge in regiochemistry: ensuring the correct placement of the 2,4-dichlorophenyl group at the C3 position and the amine group at the C5 position. The primary route for constructing the isoxazole ring involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine. The regiochemical outcome of this cyclization is highly dependent on the reaction conditions.

A key precursor for obtaining the desired 5-amino-3-aryl substitution pattern is a β-ketonitrile bearing the 2,4-dichlorophenyl moiety. The reaction of this precursor with hydroxylamine can theoretically yield two regioisomers: the desired this compound and the isomeric 5-(2,4-Dichlorophenyl)-1,2-oxazol-3-amine.

Research has demonstrated that reaction control is achievable by manipulating pH and temperature. organic-chemistry.org Specifically, the synthesis of 5-aminoisoxazoles is favored under basic conditions (pH > 8) and at elevated temperatures (approx. 100 °C). organic-chemistry.org Under these conditions, hydroxylamine preferentially attacks the ketone carbonyl group of the β-ketonitrile precursor, leading to an oxime intermediate that cyclizes to form the 5-aminoisoxazole. organic-chemistry.org Conversely, neutral to slightly acidic conditions (pH 7-8) and lower temperatures (≤45 °C) favor the attack of hydroxylamine at the nitrile group, resulting in the formation of the undesired 3-aminoisoxazole (B106053) isomer. organic-chemistry.org

Another strategy for ensuring regioselectivity involves the use of enaminones as precursors. Treating an appropriately substituted enaminone with aqueous hydroxylamine in the presence of a base such as potassium hydroxide (B78521) (KOH) selectively yields 5-arylaminoisoxazoles. nih.govfigshare.com The base is crucial for directing the cyclization to produce the desired C5-amino regioisomer. researchgate.net

As the target molecule, this compound, is achiral, stereoselectivity is not a factor in its direct synthesis. Control over regioselectivity is therefore the paramount concern in devising synthetic pathways.

Optimization of Reaction Conditions: Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, thereby ensuring the economic viability and environmental sustainability of its production. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and reaction time.

Based on methodologies for analogous aminoisoxazoles, a successful synthesis requires careful tuning of these variables to favor the formation of the desired product while minimizing side reactions, such as the formation of furoxans or the incorrect regioisomer. rsc.org High dilution conditions are often necessary to prevent the dimerization of nitrile oxide intermediates, which leads to the formation of furoxan impurities. rsc.org

The choice of solvent can influence both reaction rate and regioselectivity. Solvents such as ethanol, ethyl acetate, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) have been employed in the synthesis of related isoxazoles. rsc.orgresearchgate.net The selection of a base is also critical, with inorganic bases like potassium hydroxide and sodium acetate, or organic bases, being used to promote the cyclization step. organic-chemistry.orgresearchgate.net

The following table illustrates a hypothetical optimization study for the synthesis of this compound from a corresponding β-ketonitrile and hydroxylamine, based on findings for similar compounds.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Sodium Acetate | Ethanol | 80 | 12 | 65 | 85 |

| 2 | Potassium Hydroxide | Water/Ethanol | 80 | 8 | 78 | 90 |

| 3 | Potassium Hydroxide | Water | 100 | 6 | 85 | 97 |

| 4 | DBU | THF | 65 | 10 | 72 | 91 |

| 5 | Triethylamine | DCM | 40 | 24 | 60 | 88 |

This table is representative and compiled from general principles of isoxazole synthesis optimization.

Green Chemistry and Sustainable Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. For the synthesis of this compound, several green chemistry approaches are being explored to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.

Solvent-Free Methods and Deep Eutectic Solvents

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Solvent-free, or solid-state, reactions offer a significant advantage by reducing solvent waste and simplifying product work-up. While not always feasible, this approach is highly desirable. mdpi.com

An increasingly popular alternative to traditional solvents is the use of Deep Eutectic Solvents (DESs). researchgate.net DESs are mixtures of hydrogen bond donors (e.g., urea, glycerol, amino acids) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a liquid with a low melting point. nih.govmdpi.com They are often biodegradable, non-toxic, and inexpensive. The synthesis of 3,5-disubstituted isoxazoles has been successfully demonstrated in a choline chloride:urea DES, which can be recycled multiple times without a significant drop in reaction yield. The use of DES can be essential, as in some cases, the reaction does not proceed in the absence of this medium.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By directly heating the reactants through dielectric loss, microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.govrsc.org This often leads to higher yields and purities by minimizing the formation of thermal decomposition byproducts.

In the context of heterocycle synthesis, microwave assistance has been applied to the formation of isoxazoles and related compounds. nih.govlew.ro For instance, the synthesis of 3-aminoisoxazoles via nucleophilic aromatic substitution has been achieved using microwave heating, albeit with certain limitations such as requiring the amine to act as the solvent. acs.org More advanced methods have utilized microwave irradiation for the cyclization of polymer-bound enaminoketones with hydroxylamine, demonstrating the technique's applicability in modern synthetic workflows. nih.gov This approach offers a greener alternative by reducing energy consumption and reaction time. researchgate.net

Flow Chemistry Approaches

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for handling hazardous intermediates, and straightforward scalability.

Advanced Structural Characterization and Elucidation of 3 2,4 Dichlorophenyl 1,2 Oxazol 5 Amine

Spectroscopic Analysis for Fine Structural Features

Spectroscopic analysis is fundamental to elucidating the precise structural features of 3-(2,4-Dichlorophenyl)-1,2-oxazol-5-amine in both solution and solid states. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational spectroscopy provide complementary information regarding the molecule's connectivity, mass, and the nature of its chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insights

High-resolution ¹H and ¹³C NMR spectroscopy offers detailed insights into the molecular structure. The expected chemical shifts for this compound can be estimated based on the distinct electronic environments of the protons and carbon atoms.

¹H NMR Spectrum: The protons of the 2,4-dichlorophenyl ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the C6 position, being ortho to a chlorine atom, would likely resonate as a doublet. The proton at C3, positioned between two chlorine atoms, would appear as a doublet of doublets, and the C5 proton, ortho to a chlorine and the oxazole (B20620) ring, would also be a doublet. The single proton on the oxazole ring (at C4) would likely appear as a singlet in the δ 5.5-6.5 ppm range. The amine (-NH₂) protons would produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically falls in the δ 4.0-6.0 ppm range.

¹³C NMR Spectrum: The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the dichlorophenyl ring would resonate in the δ 125-140 ppm range, with the carbons directly bonded to chlorine atoms (C2 and C4) showing characteristic shifts. The carbons of the oxazole ring (C3, C4, and C5) would have unique chemical shifts influenced by the neighboring oxygen and nitrogen atoms and the amine substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is interactive. Click on the headers to sort.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Phenyl C1' | - | ~135 | Singlet |

| Phenyl C2' | - | ~133 | Singlet |

| Phenyl C3' | ~7.5 | ~130 | Doublet of Doublets |

| Phenyl C4' | - | ~136 | Singlet |

| Phenyl C5' | ~7.4 | ~128 | Doublet |

| Phenyl C6' | ~7.6 | ~131 | Doublet |

| Oxazole C3 | - | ~158 | Singlet |

| Oxazole C4 | ~6.0 | ~95 | Singlet |

| Oxazole C5 | - | ~165 | Singlet |

| Amine NH₂ | ~5.0 (broad) | - | Singlet |

Advanced Mass Spectrometry for Fragmentation Pathways and Isomeric Distinctions

Advanced mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition and for elucidating fragmentation pathways. For this compound (Molecular Formula: C₉H₆Cl₂N₂O), the monoisotopic mass is approximately 227.98 g/mol . High-resolution mass spectrometry (HRMS) would confirm this exact mass.

The fragmentation of oxazole rings under electron impact is known to proceed through characteristic pathways, including the initial loss of carbon monoxide (CO) followed by the loss of HCN. clockss.org The fragmentation of the target molecule would likely be initiated by cleavage of the oxazole ring. The presence of two chlorine atoms would produce a characteristic isotopic pattern (M, M+2, M+4) for the molecular ion and any chlorine-containing fragments, which is a key diagnostic feature. Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts This table is interactive. Click on the headers to sort.

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 228.99300 | 146.2 |

| [M+Na]⁺ | 250.97494 | 157.8 |

| [M-H]⁻ | 226.97844 | 151.8 |

| [M+NH₄]⁺ | 246.01954 | 164.5 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment and Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups and bonding within the molecule.

IR Spectrum: The IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.netresearchgate.net Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole and phenyl rings would be observed in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the oxazole ring typically appears around 1050-1250 cm⁻¹. Strong absorptions corresponding to the C-Cl stretching of the dichlorophenyl group would be visible in the fingerprint region, generally below 800 cm⁻¹. vscht.cz

Raman Spectrum: Raman spectroscopy would complement the IR data. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. chemicalbook.comscitation.orgaip.org The C-Cl bonds are also expected to produce noticeable Raman signals. The combination of IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule.

Table 3: Expected Characteristic Vibrational Frequencies This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300-3500 | Medium-Strong (IR) |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium (IR), Strong (Raman) |

| Aromatic/Oxazole Rings | C=C / C=N Stretch | 1500-1650 | Medium-Strong |

| Oxazole Ring | C-O-C Stretch | 1050-1250 | Strong (IR) |

| Dichlorophenyl | C-Cl Stretch | 600-800 | Strong (IR) |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, its solid-state arrangement can be inferred from studies of analogous molecules containing amino-heterocycles and dichlorophenyl groups. rsc.orgresearchgate.netanchor-publishing.comoregonstate.eduwestminster.ac.uk X-ray crystallography would reveal the precise three-dimensional arrangement of molecules in the crystal lattice, including bond lengths, bond angles, and the nature of intermolecular forces.

Crystal Packing Motifs and Hydrogen Bonding Networks

The primary amine group is a strong hydrogen bond donor, and the nitrogen atom within the oxazole ring can act as a hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure is dominated by intermolecular hydrogen bonds.

Halogen Bonding Interactions Involving Chlorine Atoms

The chlorine atoms on the 2,4-dichlorophenyl ring introduce the possibility of halogen bonding, a directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. mdpi.comnih.govtuni.fi The strength of this interaction is influenced by the electron-withdrawing nature of the aromatic ring.

In the solid state, the chlorine atoms of this compound could participate in several types of halogen-related interactions:

Type II C-Cl···X Interactions: Where X is a nucleophilic atom like the nitrogen or oxygen of a neighboring oxazole ring or the nitrogen of an amine group. This is a true halogen bond, characterized by a C-Cl···X angle of approximately 165°.

Type I C-Cl···Cl Interactions: These are contacts between two chlorine atoms from adjacent molecules, characterized by C-Cl···Cl angles of around 140°. nih.gov

C-H···Cl Interactions: The chlorine atoms can also act as weak hydrogen bond acceptors, forming contacts with acidic C-H protons from neighboring molecules.

These halogen-based interactions, in concert with the stronger hydrogen bonds, would play a significant role in dictating the final three-dimensional supramolecular assembly of the compound in the crystalline state. nih.gov

Conformational Analysis and Tautomeric Equilibria Studies

Computational studies on analogous 3-phenyl-isoxazole systems suggest that the molecule is not entirely planar. The steric interactions between the ortho-chloro substituent on the phenyl ring and the atoms of the oxazole ring would likely lead to a twisted conformation. In similar phenyl-substituted heterocyclic compounds, the dihedral angle between the aromatic rings typically ranges from 20° to 40° to minimize steric clash. Density Functional Theory (DFT) calculations on related structures, such as 3-phenyl-1,2,4-triazolo[3,4-h]-1,3,4-thiaza-11-crown-4, have shown a dihedral angle of approximately 21.77° between the phenyl and triazole rings in the solid state, while computational optimization in the gas phase suggests a nearly coplanar arrangement is also possible. nih.gov For N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the dihedral angle between the benzimidazole (B57391) and oxazole rings was found to be in the range of 170-180°, indicating a nearly coplanar conformation. irjweb.com

The rotational energy profile of the C-C single bond connecting the two rings is expected to show two energy minima corresponding to the twisted conformers and two rotational barriers. The height of these barriers is influenced by the steric bulk of the substituents. For instance, computational studies on para-substituted anilines and phenols have demonstrated a correlation between the nature of the substituent and the rotational barrier around the phenyl-heteroatom bond. irjweb.com

Tautomeric Equilibria

This compound can exist in two potential tautomeric forms: the amino form and the imino form. This prototropic tautomerism involves the migration of a proton between the exocyclic nitrogen and the ring nitrogen atom.

Computational studies on similar 5-aminoisoxazole and other amino-azole systems indicate that the relative stability of these tautomers is influenced by the electronic nature of substituents and the polarity of the solvent. mdpi.commdpi.comresearchgate.netnih.govfu-berlin.deresearchgate.netsid.ir Generally, the amino tautomer is favored in the gas phase and in non-polar solvents. However, in polar solvents, the imino tautomer can be stabilized due to more favorable solute-solvent interactions. mdpi.comnih.govresearchgate.netsid.ir

DFT calculations on related 2-amino-1,3,4-thiadiazole (B1665364) systems have shown that the amino tautomer is significantly more stable than the imino forms in both the gas phase and in various solvents. sid.ir The energy difference is often substantial enough that the amino form is the overwhelmingly predominant species. The following table, based on computational data from analogous amino-azole systems, illustrates the potential relative energies of the amino and imino tautomers in different environments.

| Tautomer | Gas Phase (Relative Energy, kcal/mol) | Non-Polar Solvent (Relative Energy, kcal/mol) | Polar Solvent (Relative Energy, kcal/mol) |

|---|---|---|---|

| Amino | 0.00 | 0.00 | 0.00 |

| Imino | +5.74 | +4.50 | +2.30 |

This interactive table is based on representative data from computational studies on analogous amino-azole systems and illustrates the expected trend in the tautomeric equilibrium of this compound. The values are for illustrative purposes and are not the result of direct experimental measurement on this specific compound.

Electronic Structure and Aromaticity Assessment of the 1,2-Oxazole Ring

The electronic structure and aromaticity of the 1,2-oxazole ring in this compound are significantly influenced by the nature of its substituents. The 1,2-oxazole ring itself is considered to be weakly aromatic. wikipedia.org The presence of both an electron-withdrawing 2,4-dichlorophenyl group at the C3 position and an electron-donating amino group at the C5 position creates a push-pull electronic system that modulates the electron density distribution and the aromatic character of the heterocyclic ring.

Computational studies utilizing methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are commonly employed to quantify the aromaticity of heterocyclic rings. A HOMA value closer to 1 indicates a higher degree of aromaticity, while more negative NICS values are also indicative of greater aromatic character. mdpi.comresearchgate.net

The electron-withdrawing nature of the dichlorophenyl group is expected to decrease the electron density on the oxazole ring, which can, in some cases, enhance its aromaticity by reducing bond length alternation. Conversely, the electron-donating amino group increases the electron density, which may have a counteracting effect. Studies on substituted 1,3-azoles have shown that electron-withdrawing groups can increase aromaticity to some extent. researchgate.net

The following table presents representative HOMA and NICS(1) values for substituted oxazole rings based on computational studies of analogous systems to provide an estimate of the aromatic character of the 1,2-oxazole ring in the title compound.

| Ring System | HOMA | NICS(1) (ppm) |

|---|---|---|

| Oxazole (unsubstituted) | 0.65 | -9.5 |

| Oxazole with Electron-Withdrawing Group | 0.72 | -10.2 |

| Oxazole with Electron-Donating Group | 0.61 | -9.1 |

This interactive table is based on representative data from computational studies on substituted oxazole systems and illustrates the expected trends in the aromaticity of the 1,2-oxazole ring in this compound. The values are for illustrative purposes and are not the result of direct experimental measurement on this specific compound.

Chemical Reactivity and Derivatization Strategies for 3 2,4 Dichlorophenyl 1,2 Oxazol 5 Amine

Reactions at the 5-Amine Group

The 5-amine group of 3-(2,4-dichlorophenyl)-1,2-oxazol-5-amine behaves as a typical, albeit somewhat deactivated, primary aromatic amine. It is a key functional handle for derivatization, enabling the introduction of a variety of substituents and the construction of more complex molecular architectures.

The primary amine at the C-5 position readily undergoes reactions with acylating and sulfonylating agents. Treatment with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-acylated derivatives. Depending on the reaction conditions, such as temperature and the amount of acylating agent used, both mono- and di-acylated products can be formed. doi.org For instance, reacting 3-aminoisoxazoles with acetyl chloride can produce monoacetyl derivatives, while using an excess of acetic anhydride (B1165640) may lead to di-N-acetyl compounds. doi.org

Amidation can also be achieved through a highly chemoselective reaction with α-diazocarbonyl compounds. Under thermal conditions, these reagents can undergo a Wolff rearrangement to form a ketene (B1206846) intermediate, which is then trapped by the 5-aminoisoxazole to yield N-isoxazole amides as the exclusive products. nih.gov This reaction proceeds under mild conditions and is applicable to a wide range of substrates. nih.gov

Table 1: Examples of Acylation and Amidation Reactions on the Aminoisoxazole Moiety This table presents generalized reactions based on the reactivity of similar amino-heterocycles.

| Reagent Type | Specific Reagent Example | Product Type | Conditions | Citation |

|---|---|---|---|---|

| Acyl Chloride | Acetyl Chloride | N-(3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl)acetamide | Base (e.g., Pyridine), Room Temp | doi.org |

| Acid Anhydride | Acetic Anhydride | N,N-diacetyl derivative | Excess Ac₂O, Heat | doi.org |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-(3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl)-4-methylbenzenesulfonamide | Base (e.g., Pyridine) | researchgate.net |

| α-Diazocarbonyl | Ethyl 2-diazoacetate | Ethyl 2-(3-(2,4-dichlorophenyl)-1,2-oxazol-5-ylamino)acetate | Thermal (Wolff Rearrangement) | nih.gov |

The nucleophilic character of the 5-amine group allows for N-alkylation and N-arylation reactions. Direct alkylation can be achieved with alkyl halides, though over-alkylation can be a competing process. A more specific method for introducing an alkyl fragment involves the rhodium-catalyzed N-H insertion reaction with α-diazocarbonyl compounds, which selectively yields α-amino acid derivatives of the N-isoxazole. nih.gov

N-Arylation reactions, such as the Buchwald-Hartwig cross-coupling, provide an efficient route to 5-(arylamino)-1,2-oxazole derivatives. nih.govnih.gov This palladium-catalyzed method allows for the coupling of the aminoisoxazole with a variety of aryl halides. Furthermore, specialized methods like the atroposelective arylation of 5-aminoisoxazoles with quinones, catalyzed by a chiral phosphoric acid, have been developed to construct axially chiral heterobiaryl structures with high enantioselectivity. researchgate.net

Table 2: Representative Alkylation and Arylation Reactions This table illustrates potential derivatizations based on established methods for aminoazoles.

| Reaction Type | Reagent Example | Catalyst/Conditions | Product Type | Citation |

|---|---|---|---|---|

| N-H Insertion (Alkylation) | Ethyl 2-diazoacetate | Rh₂(Oct)₄ | Ethyl 2-((3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl)amino)acetate | nih.gov |

| N-Arylation | 4-Bromotoluene | Pd Catalyst (e.g., [(THP-Dipp)Pd(cinn)Cl]), Base (e.g., NaOtBu) | 3-(2,4-Dichlorophenyl)-N-(p-tolyl)-1,2-oxazol-5-amine | nih.gov |

| Atroposelective Arylation | Methyl p-Quinone Carboxylate | Chiral Phosphoric Acid | Axially Chiral Isoxazole-derived Amino Alcohol | researchgate.net |

As a primary aromatic amine, the 5-amino group can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–5 °C). rsc.orgrsc.org The resulting 3-(2,4-dichlorophenyl)-1,2-oxazol-5-diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

For example, Sandmeyer-type reactions can be used to replace the diazonium group with halides (Cl, Br) or a cyano group. More significantly, the diazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to produce highly colored azo dyes. uobaghdad.edu.iqrdd.edu.iqresearchgate.net This reaction is fundamental in the synthesis of a wide range of organic colorants. rsc.org

Table 3: Potential Transformations via Diazotization Reactions are based on the established chemistry of heterocyclic diazonium salts.

| Reaction Type | Coupling Partner/Reagent | Conditions | Product Class | Citation |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5 °C | Diazonium Salt | rsc.orgrsc.org |

| Azo Coupling | Phenol | Basic, 0–5 °C | Azo Dye | uobaghdad.edu.iqrdd.edu.iq |

| Azo Coupling | N,N-Dimethylaniline | Acidic, 0–5 °C | Azo Dye | uobaghdad.edu.iqrdd.edu.iq |

| Sandmeyer Reaction | CuCl/HCl | Heat | 5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole | rsc.org |

The 5-amine group can undergo condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. semanticscholar.org

These condensation reactions are often the initial step in multicomponent reactions that lead to the formation of more complex, fused heterocyclic systems. For example, the reaction of an aminoazole, an aldehyde, and a β-ketoester can lead to fused pyrimidine (B1678525) derivatives through an initial Knoevenagel condensation followed by a Michael addition and cyclization. nih.gov

Table 4: Examples of Condensation Reactions This table shows generalized condensation reactions applicable to aminoazoles.

| Carbonyl Compound | Conditions | Intermediate/Product | Citation |

|---|---|---|---|

| Benzaldehyde (B42025) | Acid catalyst (e.g., AcOH), Heat | Schiff Base (Imine) | nih.govsemanticscholar.org |

| Acetone | Acid catalyst | Schiff Base (Imine) | nih.govsemanticscholar.org |

| Aldehyde + β-Ketoester | Catalyst-free or Acid/Base | Fused Pyrimidine System | nih.govresearchgate.net |

Transformations of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an aromatic heterocycle, but it possesses a relatively weak N-O bond, which is susceptible to cleavage under various conditions, leading to ring-opening and rearrangement reactions.

The stability of the 1,2-oxazole ring can be compromised by strong bases, reducing agents, or photochemical conditions. Base-induced rearrangements are known for some oxadiazole systems, where deprotonation can initiate a cascade of bond-breaking and bond-forming steps to yield a more stable heterocyclic core, such as a triazolinone. rsc.org While specific examples for this compound are not extensively documented, analogies can be drawn from related systems. For instance, the isomerization of amido-azetidines to 2-oxazolines demonstrates a ring-opening and re-cyclization pathway that can be catalyzed by Lewis or Brønsted acids. mdpi.com Such transformations highlight the potential for the 1,2-oxazole ring to serve as a synthon for other five-membered heterocycles under appropriate reaction conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Heterocycle

The isoxazole (B147169) ring, a five-membered heterocycle, exhibits a nuanced reactivity profile influenced by the substituents it bears. In the case of this compound, the heterocycle's reactivity is primarily dictated by the interplay between the electron-withdrawing nature of the ring nitrogen and oxygen atoms and the potent electron-donating effect of the C5-amino group.

Electrophilic Aromatic Substitution:

The 5-amino group is a strong activating group, directing electrophilic attack to the C4 position of the isoxazole ring. This is analogous to the reactivity of aniline, where the amino group activates the ortho and para positions. For 5-aminoisoxazoles, the C4 position is electronically enriched and thus the most susceptible to attack by electrophiles. Common electrophilic aromatic substitution reactions applicable to this scaffold include halogenation, nitration, and Friedel-Crafts-type reactions.

Halogenation: Introduction of a halogen (e.g., Br, Cl) at the C4 position can be achieved using standard halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent.

Nitration: Nitration at the C4 position can be performed, though careful control of reaction conditions is necessary to prevent oxidation or degradation of the electron-rich system.

The general susceptibility of five-membered heterocycles like pyrroles and furans to electrophilic attack further supports the predicted reactivity at the C4 position of the 5-aminoisoxazole ring.

Nucleophilic Aromatic Substitution:

A more viable strategy involves the introduction of a strong electron-withdrawing group, such as a nitro group, onto the isoxazole ring. For instance, if a nitro group were introduced at the C4 position, it could potentially activate a leaving group at the C5 position for nucleophilic attack. While direct substitution on the parent compound is not a primary pathway, derivatization can open up avenues for SNAr reactions.

Functionalization of the 2,4-Dichlorophenyl Moiety

The 2,4-dichlorophenyl group of the title compound offers multiple sites for further chemical modification, primarily at the two carbon-chlorine bonds and the remaining carbon-hydrogen bonds on the aromatic ring. These modifications are key to creating analogs with diverse properties.

Directed Ortho-Metalation and Related Aryl Functionalizations

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In this compound, potential DMGs include the nitrogen atoms of the isoxazole ring or the exocyclic amino group.

The isoxazole ring itself can act as a DMG, directing lithiation to the C3' position of the dichlorophenyl ring. This position is ortho to the isoxazole substituent and is activated by both the C2'-chloro and C4'-chloro atoms. However, the C5' position is also a potential site for metalation. The regiochemical outcome would depend on the specific reaction conditions and the relative directing power of the isoxazole ring versus the chloro substituents.

The process typically involves treating the substrate with a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to install new functional groups.

Table 4.3.1: Potential Electrophiles for Quenching Aryllithium Intermediates

| Electrophile | Resulting Functional Group |

| DMF (N,N-Dimethylformamide) | -CHO (Aldehyde) |

| CO₂ | -COOH (Carboxylic Acid) |

| I₂ | -I (Iodide) |

| R-X (Alkyl Halide) | -R (Alkyl) |

| R₃SiCl (Trialkylsilyl Chloride) | -SiR₃ (Silyl) |

| R₂B(OR') (Boronic Ester) | -B(OR')₂ (Boronic Ester) |

It is important to note that metal-halogen exchange is a potential competing reaction, especially with aryl bromides and iodides. For aryl chlorides, direct deprotonation via DoM is often favored over exchange, making this a viable strategy for functionalizing the C-H bonds of the dichlorophenyl ring.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Aryl Halide Positions

Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for modifying the 2,4-dichlorophenyl moiety. The two chlorine atoms on the phenyl ring serve as handles for introducing a wide variety of substituents.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. By choosing an appropriate boronic acid, diverse aryl, heteroaryl, or alkyl groups can be installed.

Sonogashira Coupling: This reaction introduces an alkynyl group by coupling the aryl chloride with a terminal alkyne. This is a valuable method for synthesizing precursors to more complex structures.

Selectivity in Dihaloarenes: A significant challenge and opportunity in the cross-coupling of 2,4-dichloro-substituted aromatics is controlling the regioselectivity. The C2 and C4 positions exhibit different electronic and steric environments, which can be exploited to achieve selective monosubstitution.

Generally, in N-heterocycles, the halide position adjacent to the heteroatom (the C2 position) is more reactive due to electronic effects. For this compound, the C2'-chloro group is ortho to the isoxazole substituent, while the C4'-chloro group is para. The relative reactivity for oxidative addition to the palladium catalyst often follows the order C-I > C-Br > C-Cl, but for identical halogens, electronic and steric factors dominate. The C2' position is more sterically hindered, but also potentially more electronically activated.

By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, it is often possible to favor substitution at one position over the other. For instance, bulky phosphine (B1218219) ligands can influence the steric accessibility of the palladium catalyst to the two different C-Cl bonds. This allows for a stepwise functionalization approach, where one chlorine atom is reacted selectively, followed by a second, different coupling reaction at the remaining chlorine atom, enabling the synthesis of highly diverse and complex analogs.

Table 4.3.2: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | R-B(OH)₂ | C-C (sp²-sp², sp²-sp³) | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |

| Sonogashira | R-C≡C-H | C-C (sp²-sp) | PdCl₂(PPh₃)₂/CuI |

| Heck | Alkene | C-C (sp²-sp²) | Pd(OAc)₂/Ligand |

| Buchwald-Hartwig | Amine, Amide | C-N | Pd₂(dba)₃/Ligand |

| Negishi | R-Zn-X | C-C (sp²-sp³, sp²-sp²) | Pd(PPh₃)₄ |

| Stille | R-Sn(R')₃ | C-C (sp²-sp², sp²-sp) | Pd(PPh₃)₄ |

Synthesis of Analogs and Structure-Reactivity Relationship (SRR) Studies

The synthesis of analogs of this compound is crucial for establishing structure-reactivity relationships (SRR). These studies systematically modify different parts of the molecule to understand how structural changes influence its chemical properties and reactivity in various transformations. The core scaffold can be divided into three main regions for modification: the 3-aryl substituent, the isoxazole core, and the 5-amino group.

Modification of the 3-Aryl Moiety: The 2,4-dichlorophenyl group can be readily exchanged for other substituted aryl or heteroaryl rings. This is typically achieved by starting the synthesis with a different substituted benzaldehyde or benzonitrile, which are common precursors for constructing the 3-aryl-isoxazole skeleton.

Electronic Effects: By introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) onto the phenyl ring, the electronic nature of the entire molecule can be tuned. Structure-reactivity studies have shown that electron-withdrawing groups on the C3-phenyl ring can enhance the reactivity of the isoxazole core towards certain nucleophilic attacks, while electron-donating groups can increase the nucleophilicity of the C5-amino group and the C4 position of the isoxazole ring.

Steric Effects: Introducing bulky substituents at the ortho positions of the phenyl ring can create steric hindrance. This can influence the planarity between the phenyl and isoxazole rings, potentially altering conjugation and affecting reaction rates at nearby functional groups. For instance, steric bulk can hinder the approach of reagents to the C3' position of the phenyl ring or the C4 position of the isoxazole.

Table 4.4.1: Representative Modifications of the 3-Aryl Group and Their Potential Reactivity Impact

| 3-Aryl Substituent | Expected Impact on Reactivity |

| 4-Methoxyphenyl (EDG) | Increases electron density on the isoxazole ring; activates C4 for electrophilic attack. |

| 4-Nitrophenyl (EWG) | Decreases electron density on the isoxazole ring; may activate the ring for nucleophilic attack. |

| 2,6-Dimethylphenyl | Introduces steric hindrance, potentially slowing reactions at the isoxazole C4 and phenyl C3' positions. |

| 2-Thienyl (Heteroaryl) | Modifies electronic properties and introduces a new site for potential functionalization. |

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides yields the corresponding amides and sulfonamides. This transformation converts the strongly activating amino group into a moderately deactivating group, which in turn deactivates the C4 position of the isoxazole ring towards electrophilic substitution.

Alkylation: N-alkylation can be achieved using alkyl halides. The resulting secondary or tertiary amines have different steric and electronic profiles compared to the primary amine, which can influence subsequent reactions.

Conversion to Other Functional Groups: The amino group can be a synthetic handle for more complex transformations, such as diazotization followed by Sandmeyer-type reactions to introduce halogens, cyano, or hydroxyl groups at the C5 position.

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis and derivatization of isoxazole-containing compounds continue to benefit from the development of novel reaction methodologies and advanced catalytic systems. These innovations aim to improve efficiency, selectivity, and sustainability compared to traditional methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of 3,5-disubstituted isoxazoles, for example, can be significantly expedited using microwave heating. This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles by minimizing the formation of side products. The application of microwave-assisted organic synthesis (MAOS) to the derivatization steps, such as cross-coupling reactions on the dichlorophenyl ring, can also enhance efficiency.

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally benign synthetic routes. For isoxazole synthesis, this includes the use of greener solvents like water or deep eutectic solvents, which are biodegradable and less toxic alternatives to traditional organic solvents. Furthermore, catalyst systems are being designed for high efficiency and recyclability. For instance, heterogeneous catalysts, where the active metal is supported on a solid matrix, can be easily recovered and reused, minimizing waste and cost.

Novel Catalytic Systems: While palladium remains the workhorse for cross-coupling reactions, research into alternative catalytic systems continues to expand the synthetic toolbox.

Rhodium(III)-Catalyzed C-H Activation: Recent advancements have demonstrated the use of Rh(III) catalysts for C-H activation and annulation reactions involving pyrazole (B372694) amines to build fused heterocyclic systems. Similar strategies could potentially be applied to the C-H bonds of the this compound scaffold, offering a direct route to functionalization without the need for pre-installed leaving groups. This approach is highly atom-economical.

Gold-Catalyzed Reactions: Gold catalysts have shown unique reactivity, including catalyzing ring-opening reactions of isoxazoles. This can be a strategic way to access different heterocyclic scaffolds or to introduce functionality through a ring-opening/ring-closing cascade mechanism.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient way to generate radical intermediates, enabling transformations that are often difficult to achieve through traditional thermal methods. This approach could be explored for the functionalization of the this compound core, for example, in C-H arylation or alkylation reactions, providing novel pathways for analog synthesis under gentle conditions.

The exploration of these modern synthetic methods is vital for expanding the chemical space accessible from the this compound platform and for developing more efficient and sustainable routes to its derivatives.

Theoretical and Computational Investigations of 3 2,4 Dichlorophenyl 1,2 Oxazol 5 Amine

Quantum Mechanical (QM) Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 3-(2,4-Dichlorophenyl)-1,2-oxazol-5-amine, methods such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into its geometry, stability, and reactivity.

Geometry Optimization and Stability Analysis (DFT, Ab Initio)

The initial step in computational analysis involves determining the most stable three-dimensional conformation of the molecule, known as geometry optimization. This is typically performed using DFT methods, with the B3LYP functional and a basis set such as 6-311++G(d,p), which has been shown to provide accurate results for similar organic molecules. ijstr.org

The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule on its potential energy surface. For this compound, key parameters would include the planarity between the dichlorophenyl ring and the oxazole (B20620) ring, as well as the orientation of the amine group. In related structures, such as 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole, a slight twist is often observed between the aromatic rings. nih.gov A stability analysis, through vibrational frequency calculations, is then performed to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies.

Table 1: Illustrative Optimized Geometrical Parameters for this compound Note: The following data is illustrative and represents typical values for such a molecule, calculated using DFT/B3LYP methods.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-Cl (ortho) | 1.74 Å |

| C-Cl (para) | 1.73 Å | |

| C-C (phenyl) | 1.39 Å | |

| C-N (oxazole) | 1.32 Å | |

| N-O (oxazole) | 1.41 Å | |

| C-NH2 | 1.37 Å | |

| Bond Angle | C-C-Cl (ortho) | 120.5° |

| C-N-O (oxazole) | 108.0° | |

| C-C-NH2 | 125.0° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For similar chlorophenyl-containing heterocyclic compounds, this gap is typically in the range of 4-5 eV. mdpi.comresearchgate.net The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the electron-rich amine group and the oxazole ring, while the LUMO would likely be distributed over the dichlorophenyl ring.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound Note: The following data is illustrative and represents typical values for such a molecule, calculated using DFT/B3LYP methods.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -1.75 |

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is invaluable for identifying the regions that are prone to electrophilic and nucleophilic attack. mdpi.com The MEP map is color-coded, with red indicating regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the electronegative oxygen and nitrogen atoms of the oxazole ring and the chlorine atoms. The amine group would also contribute to the negative potential. Conversely, the hydrogen atoms of the amine group and the phenyl ring would exhibit a positive electrostatic potential.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. The predicted chemical shifts for the aromatic protons and carbons of the dichlorophenyl ring, as well as the protons of the amine group and the carbons of the oxazole ring, can be calculated. For similar structures, the predicted chemical shifts for phenyl carbons are generally greater than 100 ppm. mdpi.com

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum provides information about the characteristic vibrational modes, such as N-H stretching of the amine group, C=N and C-O stretching of the oxazole ring, and C-Cl stretching of the dichlorophenyl ring. Calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to account for anharmonicity. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. This method calculates the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Illustrative Predicted Spectroscopic Data for this compound Note: The following data is illustrative and represents typical values for such a molecule.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | δ (NH₂) | 5.0 - 6.0 ppm |

| δ (Aromatic H) | 7.0 - 7.8 ppm | |

| ¹³C NMR | δ (Aromatic C) | 115 - 140 ppm |

| δ (Oxazole C) | 150 - 170 ppm | |

| IR | ν (N-H stretch) | 3300 - 3500 cm⁻¹ |

| ν (C=N stretch) | 1620 - 1680 cm⁻¹ | |

| ν (C-Cl stretch) | 700 - 850 cm⁻¹ |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

While QM methods provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment (e.g., a solvent or a biological receptor).

An MD simulation would involve placing the optimized structure of this compound in a simulation box, often with explicit solvent molecules, and then solving Newton's equations of motion for all atoms in the system. This would generate a trajectory of the molecule's movements over time, from which various properties can be analyzed. This analysis can reveal the accessible conformations of the molecule, the flexibility of the bond between the phenyl and oxazole rings, and the dynamics of the amine group.

Reaction Mechanism Elucidation: Transition State Analysis and Energy Profiles

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, which can be formed through cycloaddition reactions, computational methods can be used to map out the entire reaction pathway. nih.gov

This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the activation energy and thus the rate of the reaction. This type of analysis can provide a detailed, step-by-step understanding of how the molecule is formed, which is crucial for optimizing reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Excluding human clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can provide valuable mechanistic insights into their mode of action by identifying the key physicochemical, electronic, and steric properties that govern their activity. These models are instrumental in predicting the activity of novel, unsynthesized analogs, thereby guiding the rational design of more potent compounds.

A typical QSAR study on this scaffold would involve the generation of a dataset of analogs with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity). A multitude of molecular descriptors would then be calculated for each analog. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Constitutional descriptors: These relate to the molecular composition, such as molecular weight and atom counts.

Topological descriptors: These describe the connectivity of atoms within the molecule.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and provide information on the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as dipole moments.

Hydrophobicity descriptors: The logarithm of the partition coefficient (log P) is a common descriptor that quantifies the lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) are employed to develop a mathematical model that correlates a selection of these descriptors with the observed biological activity. The quality and predictive power of the resulting QSAR model are assessed using various statistical parameters. A robust QSAR model for derivatives of this compound would likely demonstrate the importance of specific electronic and steric features of the dichlorophenyl ring and substitutions on the oxazol-5-amine (B1259359) core for biological activity.

The statistical robustness of a QSAR model is evaluated through several key parameters:

Correlation coefficient (R²): This indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a better fit of the model to the data.

Cross-validated correlation coefficient (q²): This is a measure of the predictive ability of the model, often determined using the "leave-one-out" method. A higher q² value indicates better predictive power.

For instance, a hypothetical QSAR model for a series of this compound derivatives might reveal that increased electron-withdrawing character on a substituent and a specific spatial arrangement of functional groups are critical for enhanced activity. researchgate.netbayburt.edu.tr

Table 1: Hypothetical QSAR Model Parameters for this compound Derivatives

| Model | Descriptors | R² | q² | F-value |

|---|---|---|---|---|

| 1 | LogP, HOMO Energy, Molecular Weight | 0.85 | 0.78 | 110 |

In Silico Screening and Library Design Principles Based on the Scaffold

The this compound scaffold serves as a valuable starting point for the design of focused compound libraries and for virtual screening campaigns to identify novel bioactive molecules. In silico techniques enable the rapid and cost-effective evaluation of large virtual compound libraries, prioritizing a smaller, more manageable number of candidates for synthesis and biological testing.

The process of in silico screening typically begins with the identification of a biological target, such as a specific enzyme or receptor, implicated in a disease pathway. A three-dimensional model of this target is then used for molecular docking studies. In these studies, virtual compounds based on the this compound scaffold are computationally "docked" into the active site of the target protein. The binding affinity and the interaction patterns between the compound and the protein are then evaluated. This allows for the prediction of how strongly a compound might bind to the target and the key molecular interactions responsible for this binding.

Based on the insights gained from initial docking studies, a virtual library of derivatives can be designed. The design principles for this library would focus on systematic modifications of the core scaffold to explore the structure-activity relationship (SAR). For the this compound scaffold, these modifications could include:

Substitution on the phenyl ring: Introducing different substituents at various positions on the 2,4-dichlorophenyl ring can modulate the electronic and steric properties, potentially leading to improved interactions with the target.

Modification of the amine group: The primary amine at the 5-position of the oxazole ring is a key site for derivatization. It can be converted to amides, sulfonamides, or other functional groups to explore different hydrogen bonding and hydrophobic interactions within the active site of the target.

Alterations to the oxazole ring: While generally less common, modifications to the core heterocyclic ring could also be explored to fine-tune the geometry and electronic distribution of the scaffold.

Following the design of the virtual library, each compound would be subjected to in silico screening, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions. The goal is to identify compounds with a high predicted binding affinity for the target and favorable drug-like properties. researchgate.netnih.gov This multi-parameter optimization approach helps to prioritize candidates that are more likely to be successful in subsequent experimental validation.

Table 2: Hypothetical In Silico Screening of a Virtual Library Based on the this compound Scaffold

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted ADMET Profile |

|---|---|---|---|

| V-001 | Parent Scaffold | -7.5 | Good |

| V-002 | 4-Fluoro substitution on phenyl ring | -8.2 | Good |

| V-003 | Acetyl group on 5-amine | -8.9 | Moderate |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

Following a comprehensive search for scientific literature, detailed mechanistic and biological investigation data for the specific chemical compound This compound is not available in the public domain. The search did not yield specific studies related to its enzyme inhibition, receptor binding profiles, effects on signal transduction pathways, or its activity in cell-based assays as outlined in the request.

Furthermore, no information was found regarding molecular target identification for this particular compound using proteomics-based approaches. While research exists for structurally similar compounds containing dichlorophenyl or oxazole moieties, extrapolating this data would be scientifically inaccurate and would not pertain to the specific molecule .

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "this compound" based on the currently available scientific literature.

Mechanistic Biological Investigations of 3 2,4 Dichlorophenyl 1,2 Oxazol 5 Amine

Molecular Target Identification and Validation Strategies

Genetic Manipulation and Knockout/Knockdown Studies

To definitively identify the biological target of a compound like 3-(2,4-Dichlorophenyl)-1,2-oxazol-5-amine, modern cell biology relies on genetic manipulation techniques. These methods allow for the specific removal or reduction of a candidate protein, enabling researchers to observe if the compound's effect is diminished or abolished.

One of the most powerful tools for this purpose is the CRISPR-Cas9 system. nih.gov This technology facilitates precise gene editing to create "knockout" cell lines where the gene for a putative target protein is permanently inactivated. nih.gov Alternatively, CRISPR interference (CRISPRi) or RNA interference (RNAi) can be used for "knockdown" studies, where the expression of the target gene is significantly reduced rather than eliminated.

The general workflow for such an investigation would involve:

Hypothesis Generation: Initial screening data or computational modeling might suggest a potential protein target for this compound.

Genetic Modification: Using CRISPR-Cas9, a cell line relevant to the compound's observed activity would be modified to either knock out or knock down the gene encoding the hypothesized target. nih.gov

Comparative Analysis: The modified cell line and its wild-type (unmodified) counterpart would be treated with this compound.

Endpoint Measurement: The biological effect of the compound is quantified in both cell lines. If the compound is significantly less potent or inactive in the modified cells, it provides strong evidence that the knocked-out/knocked-down protein is the direct target.

This approach has been successfully used to validate the targets of numerous compounds and is considered a gold standard in mechanistic biology. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Mechanism Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. By synthesizing and testing a series of structurally related analogs, researchers can deduce which parts of the molecule are essential for its activity.

For this compound, SAR studies would involve modifying three key regions: the 2,4-dichlorophenyl ring, the 1,2-oxazole core, and the 5-amine group.

Dichlorophenyl Ring: The position and nature of the halogen substituents on the phenyl ring are often critical for activity. Studies on other dichlorophenyl-containing compounds have shown that altering the substitution pattern (e.g., to 2,3-dichloro, 2,5-dichloro, 3,4-dichloro, or replacing chlorine with other halogens like fluorine or bromine) can dramatically impact potency and selectivity. nih.govnih.govmdpi.com For instance, the dichlorophenyl moiety may fit into a specific hydrophobic pocket of the target protein, and any changes could disrupt this optimal binding. The electronic properties conferred by the chlorine atoms (electron-withdrawing) also influence the molecule's interaction with its target.

1,2-Oxazole Core: The oxazole (B20620) ring itself is a key structural feature. Replacing it with other five-membered heterocycles like isoxazole (B147169), oxadiazole, or triazole can reveal the importance of the specific arrangement of nitrogen and oxygen atoms for target engagement. preprints.orgmdpi.comnih.gov For example, studies on 1,2,4-oxadiazole (B8745197) derivatives have demonstrated that this core can serve as a bioisostere for an amide bond, potentially improving metabolic stability while maintaining biological activity. preprints.orgmdpi.com

5-Amine Group: The primary amine at the 5-position is a potential hydrogen bond donor. Modifying this group by acylation, alkylation, or replacing it with other functional groups would clarify its role in binding. It could be essential for anchoring the molecule to the target via hydrogen bonds with amino acid residues like aspartate or glutamate.

The following table, adapted from research on related 1,2,5-oxadiazole compounds, illustrates how modifications to the phenyl ring can influence antiplasmodial activity and provides a model for how SAR data for this compound analogs could be presented. mdpi.com

| Compound | Substituent on 4-Phenyl Ring | PfNF54 IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| Analog 1 | 3-ethoxy-4-methoxy | 0.034 | 1526 |

| Analog 2 | 4-ethoxy-3-methoxy | 0.275 | >188 |

| Analog 3 | 3,4-dimethoxy | 0.450 | >115 |

| Analog 4 | 4-methoxy | 1.54 | >34 |

Biological targets, such as enzymes and receptors, are chiral environments. Consequently, the different stereoisomers (enantiomers or diastereomers) of a chiral compound often exhibit different biological activities. If modifications to this compound introduce a chiral center, it would be crucial to separate and test the individual stereoisomers.